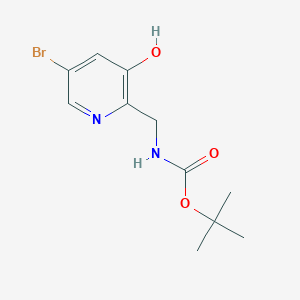
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid is a complex organic compound with the molecular formula C14H10N2O12S2 and a molecular weight of 462.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl, amino, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid involves several steps. One common method includes the reaction of anthraquinone derivatives with sulfonating agents under controlled conditions. The process typically involves the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups at specific positions.
Amination: The sulfonated anthraquinone is then reacted with ammonia or amines to introduce amino groups.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of dyes and pigments, particularly in the production of Mordant Blue 23.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid can be compared with other anthraquinone derivatives, such as:
1,4-Diaminoanthraquinone: Similar in structure but lacks the sulfonic acid groups, making it less soluble in water.
2,6-Diaminoanthraquinone: Also lacks the hydroxyl groups, affecting its reactivity and applications.
Anthraquinone-2-sulfonic acid: Contains sulfonic acid groups but lacks the amino and hydroxyl groups, limiting its versatility.
The unique combination of amino, hydroxyl, and sulfonic acid groups in this compound makes it a highly versatile compound with diverse applications in various fields.
Propiedades
Fórmula molecular |
C14H10N2O12S2 |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxoanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H10N2O12S2/c15-5-1-3(9(19)13(11(5)21)29(23,24)25)8(18)2-4(7(1)17)10(20)14(30(26,27)28)12(22)6(2)16/h19-22H,15-16H2,(H,23,24,25)(H,26,27,28) |
Clave InChI |
VDPHVWDILWERRJ-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1N)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



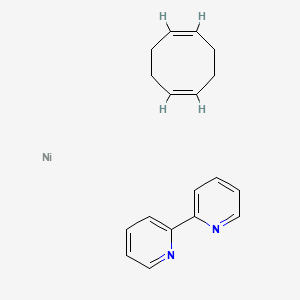

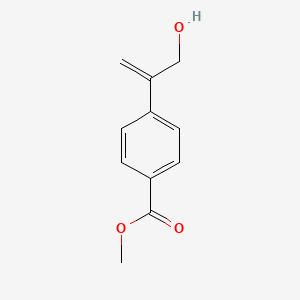

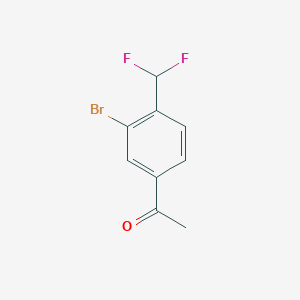

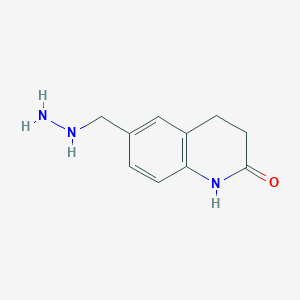

![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
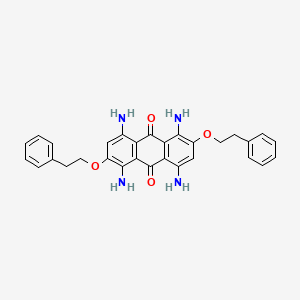
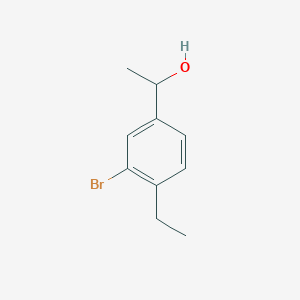
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)
